2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . The resulting mixture contains both 2- and 4-isomers, with the 4-isomer isolated by fractional crystallization . Another method includes condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Chemical Reactions Analysis
The compound can undergo various reactions, including Fischer esterification to form methyl 4-bromophenylacetate . Refluxing the methyl ester with hydrazine yields a hydrazone derivative , 2-(4-bromophenyl)acetohydrazide. Further hydrazone derivatives can be synthesized by condensing the simple hydrazone with aldehydes, forming double bonds with the second nitrogen .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
[2-[2-(4-bromobenzoyl)hydrazinyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O4/c16-11-4-1-9(2-5-11)14(22)20-19-13(21)8-24-15(23)10-3-6-12(17)18-7-10/h1-7H,8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSSTMHQCZRONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)COC(=O)C2=CN=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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